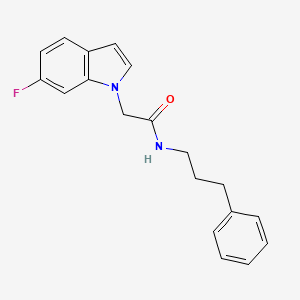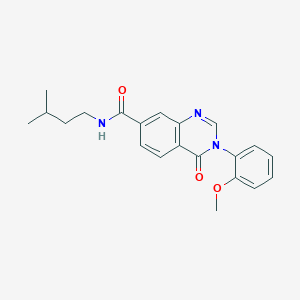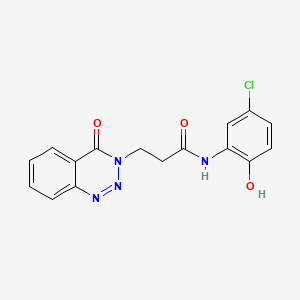
2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluoro-substituted indole ring and a phenylpropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the fluoro-substituted indole with chloroacetyl chloride in the presence of a base like triethylamine.
N-Alkylation: The final step involves the N-alkylation of the acetamide with 3-phenylpropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole and phenylpropylacetamide moieties. These interactions may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(3-phenylpropyl)acetamide: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
2-(6-chloro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.
2-(6-fluoro-1H-indol-1-yl)-N-(3-methylpropyl)acetamide: Has a methyl group instead of a phenyl group, which may influence its interactions with molecular targets.
Uniqueness
The presence of the fluoro group at the 6-position of the indole ring in 2-(6-fluoro-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide imparts unique chemical and biological properties. This substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19FN2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C19H19FN2O/c20-17-9-8-16-10-12-22(18(16)13-17)14-19(23)21-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13H,4,7,11,14H2,(H,21,23) |
InChI Key |
BDZMTPUSFZRNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide](/img/structure/B12183526.png)

![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12183573.png)
![N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-3-(tert-butyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12183577.png)
![3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12183580.png)
![3-{4-[2-(1H-indol-3-yl)-2-oxoethyl]piperazin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B12183582.png)
![2-(6-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B12183583.png)
![N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12183584.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide](/img/structure/B12183599.png)

![Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B12183606.png)

![4-ethyl-9-(4-methoxyphenethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12183628.png)
